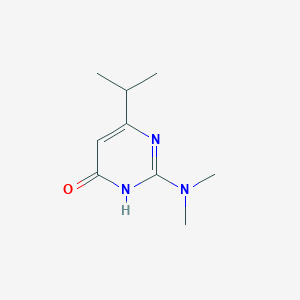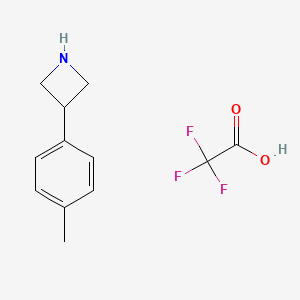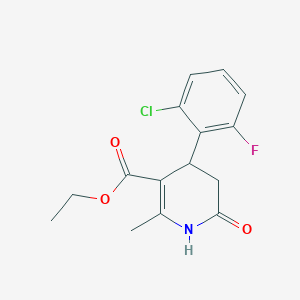![molecular formula C16H12F4N4O2 B2358032 N-(8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-fluorphenoxy)acetamid CAS No. 2034374-19-9](/img/structure/B2358032.png)
N-(8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-fluorphenoxy)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H12F4N4O2 and its molecular weight is 368.292. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potenzielle c-Met-Kinase-Inhibitoren
Verbindungen mit ähnlichen Strukturen, wie z. B. [1,2,4]Triazolo[4,3-a]pyrazinderivate, wurden als potenzielle c-Met-Kinase-Inhibitoren untersucht . Diese Verbindungen haben vielversprechende Ergebnisse gegen Krebszelllinien wie A549, MCF-7 und HeLa gezeigt . Daher ist es möglich, dass „N-(8-(Trifluormethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(2-fluorphenoxy)acetamid“ ebenfalls als potenzieller c-Met-Kinase-Inhibitor dienen könnte.
Synthese von fusionierten 3-Trifluormethyl-1,2,4-Triazolen
Die Verbindung könnte bei der Synthese von fusionierten 3-Trifluormethyl-1,2,4-Triazolen verwendet werden . Dieser Prozess beinhaltet eine basen-induzierte [3 + 2]-Cycloadditionsreaktion, die für ihre hohe Effizienz, gute Toleranz gegenüber funktionellen Gruppen, milde Bedingungen und einfache Handhabung bekannt ist .
Inhibitoren von Dipeptidylpeptidase IV (DPP-IV)
Beta-Aminoamide, die fusionierte Heterocyclen wie Triazolopiperazine enthalten, wurden synthetisiert und als Inhibitoren von Dipeptidylpeptidase IV (DPP-IV) zur Behandlung von Typ-2-Diabetes bewertet . Aufgrund der strukturellen Ähnlichkeiten könnte „this compound“ möglicherweise in ähnlichen Anwendungen eingesetzt werden.
Wirkmechanismus
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.
Mode of Action
The compound acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-IV, the breakdown of these hormones is prevented, leading to increased insulin secretion and decreased glucagon release.
Pharmacokinetics
The compound has been found to be a potent, orally active DPP-IV inhibitor with excellent selectivity over other proline-selective peptidases . It has shown good oral bioavailability in preclinical species, indicating that it is well absorbed from the gastrointestinal tract and widely distributed throughout the body.
Result of Action
The result of the compound’s action is a decrease in blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to regulate blood glucose levels, making it a potential treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N4O2/c17-11-5-1-2-6-12(11)26-9-14(25)21-8-13-22-23-15-10(16(18,19)20)4-3-7-24(13)15/h1-7H,8-9H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXJJCEEQYUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
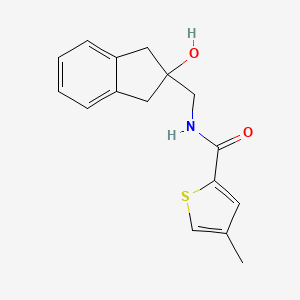

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)
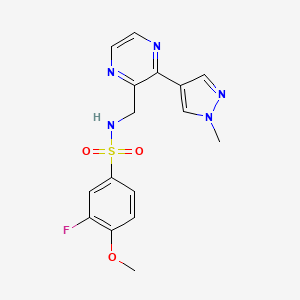
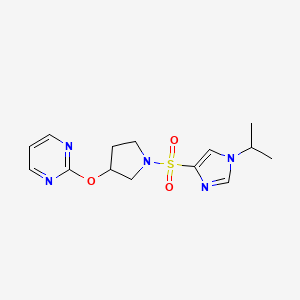
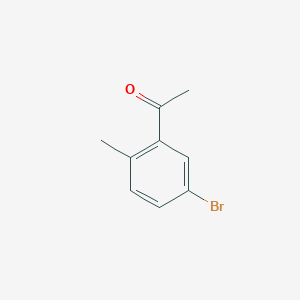
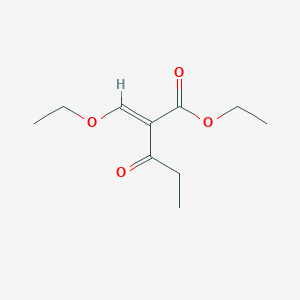
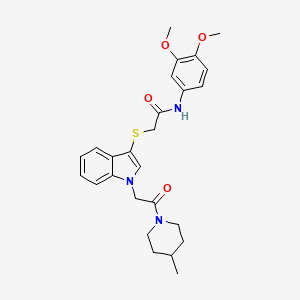
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)
